3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole
Overview
Description
3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and hydrazines. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the dihydropyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for catalysts, solvent selection, and reaction conditions. Scale-up processes may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole
- 3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-chlorophenyl)-3,4-dihydropyrazole
Uniqueness
The presence of the 4-fluorophenyl group in 3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-2-(4-fluorophenyl)-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4/c1-31-24-9-5-7-18(26(24)33-3)11-14-20-17-23(22-8-6-10-25(32-2)27(22)34-4)30(29-20)21-15-12-19(28)13-16-21/h5-16,23H,17H2,1-4H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHBRJHVKPWTOO-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.